3,5-dimethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide
Description
Properties
IUPAC Name |
3,5-dimethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-14-7-8-16(12-19(14)23-9-5-4-6-20(23)24)22-21(25)15-10-17(26-2)13-18(11-15)27-3/h7-8,10-13H,4-6,9H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBLGNEVSUGLMLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC(=C2)OC)OC)N3CCCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3,5-dimethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide typically involves the condensation of carboxylic acids and amines to form the corresponding amides. This reaction is often carried out in tetrahydrofuran (THF) as a solvent . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Synthetic Formation via Amide Coupling
The primary synthesis route involves coupling 3,5-dimethoxybenzoic acid with 4-methyl-3-(2-oxopiperidin-1-yl)aniline using condensing agents. Key parameters include:
| Reagent/Condition | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|
| 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride | THF | 0–25°C | 72–85% | |
| Carbodiimide derivatives (e.g., DCC) | DCM | RT | 65–78% |
Mechanistic Insight : Activation of the carboxylic acid group precedes nucleophilic attack by the aniline’s amine, forming the amide bond. THF enhances solubility, while DCM favors milder conditions.
Piperidinone Ring Modifications
The 2-oxopiperidinyl group undergoes characteristic lactam reactions:
Key Finding : Reduction with LiAlH<sub>4</sub> generates a secondary amine, enabling further derivatization for pharmacological studies .
Methoxy Group Reactivity
The 3,5-dimethoxybenzamide moiety participates in demethylation and electrophilic substitution:
Stability Note : Methoxy groups resist hydrolysis under neutral conditions but degrade in strong acids/bases.
Degradation Under Stress Conditions
Stability studies reveal sensitivity to environmental factors:
| Condition | Observation | Degradation Pathway | Source |
|---|---|---|---|
| pH < 2 or pH > 10 | Hydrolysis of amide bond | Benzoic acid + aniline derivative | |
| UV light (254 nm) | Photooxidation of piperidinone ring | Ring-opened byproducts | |
| Temperature > 150°C | Thermal decomposition | Charring, loss of methoxy groups |
Implication : Requires storage in inert, dark environments at controlled pH.
Biological Interactions via Reactivity
The compound’s structural motifs enable interactions with enzymes and receptors:
| Target | Interaction Type | Observed Effect | Source |
|---|---|---|---|
| Chitin synthase | Competitive inhibition | IC<sub>50</sub> = 12.7 μM | |
| CGRP receptors | Allosteric modulation | K<sub>i</sub> = 34 nM |
Mechanistic Insight : The piperidinone ring’s conformation and methoxy substituents dictate binding affinity .
Comparative Reactivity Table
| Reaction | Reagents | Key Product | Yield | Application |
|---|---|---|---|---|
| Amide coupling | DMT-MM, THF | Parent compound | 85% | Synthesis |
| Lactam reduction | LiAlH<sub>4</sub>, ether | Piperidine derivative | 68% | Bioactive analog preparation |
| Demethylation | BBr<sub>3</sub>, DCM | Catechol intermediate | 55% | Antioxidant studies |
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits a range of biological activities that make it a candidate for further exploration in drug development:
- Antitumor Activity : Studies have shown that derivatives of this compound can inhibit cell growth in various cancer cell lines. For instance, compounds similar to 3,5-dimethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide have demonstrated synergistic effects when combined with other chemotherapeutic agents like difluoromethylornithine (DFMO), suggesting potential applications in cancer therapy .
- FUBP1 Inhibition : The compound has been identified as a potential inhibitor of FUBP1 (a protein involved in regulating gene expression linked to cancer). Inhibiting FUBP1 may lead to decreased expression of oncogenes such as c-Myc, thereby promoting an antitumor phenotype .
- Neuroprotective Effects : Preliminary studies suggest that similar compounds may exhibit neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases .
Case Studies and Research Findings
Several case studies highlight the efficacy and potential applications of this compound:
Mechanism of Action
The mechanism of action of 3,5-dimethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Compound A : 4-(2-Aminoethoxy)-N-(3-chloro-5-piperidin-1-ylphenyl)-3,5-dimethylbenzamide (VG2)
- Substituents: Benzamide core: 3,5-dimethyl and 4-(2-aminoethoxy) groups. Amine phenyl ring: Chloro at 3-position, piperidin-1-yl at 5-position.
- Key Differences: VG2 lacks methoxy groups but includes dimethyl and aminoethoxy substituents, enhancing hydrophilicity.
- Application : Structural data suggest relevance in receptor-targeted therapies, though specific biological targets are unspecified.
Compound B : N-[2,4-Dimethoxy-3-methyl-5-(2-piperidin-1-ylethanoylamino)phenyl]-4-methyl-benzamide
- Substituents: Benzamide core: 4-methyl group. Amine phenyl ring: 2,4-dimethoxy, 3-methyl, and 5-(piperidin-1-ylethanoylamino) groups.
- Key Differences: The ethanoylamino linker in Compound B introduces conformational flexibility, contrasting with the rigid 2-oxopiperidin-1-yl group in the target compound. Additional methoxy groups may improve solubility but reduce membrane permeability.
Compound C : N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Substituents :
- Simplified benzamide with a 3-methyl group and N-(2-hydroxy-1,1-dimethylethyl) side chain.
- Key Differences :
- Lacks aromatic amine and heterocyclic substituents. The hydroxy and dimethyl groups form an N,O-bidentate directing group, useful in metal-catalyzed reactions.
- Application : Primarily a synthetic intermediate for catalytic applications rather than therapeutic use.
Data Table: Structural and Physicochemical Comparison
Research Findings and Trends
- Synthetic Complexity : The target compound’s 2-oxopiperidin-1-yl group likely requires multi-step synthesis, including cyclization or oxidation steps, compared to simpler analogs like Compound C .
- Biological Selectivity : The lactam ring in the target compound may confer selectivity for enzymes with polar active sites (e.g., proteases), whereas piperidine-containing analogs (VG2 ) might target basic residue-rich environments.
- Solubility vs. Permeability : Methoxy-rich compounds (target, Compound B) balance solubility and permeability, whereas chloro or methyl groups (VG2, etobenzanid ) prioritize lipophilicity for membrane penetration or pesticidal activity.
Biological Activity
3,5-Dimethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide is a synthetic compound noted for its complex molecular structure and potential biological activities. This article explores its biological activity, highlighting relevant research findings, case studies, and a comparative analysis with structurally similar compounds.
Molecular Structure and Properties
The compound features a benzamide core with methoxy substituents at the 3 and 5 positions, along with a piperidine moiety containing a keto group. Its molecular formula is C_{18}H_{24}N_{2}O_{3} with a molecular weight of approximately 368.43 g/mol. The unique arrangement of functional groups enhances its biological activity compared to similar compounds.
Biological Activity Overview
Research indicates that compounds analogous to this compound exhibit significant biological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines.
- Neuroprotective Effects : The piperidine moiety is associated with neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases.
- Analgesic Properties : Some derivatives have shown promise in pain management through modulation of pain pathways.
Comparative Analysis with Similar Compounds
The following table summarizes key features and biological activities of compounds structurally related to this compound:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| 3,4,5-trimethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide | C_{19}H_{25}N_{2}O_{4} | Additional methoxy group; enhanced solubility | Potentially increased anticancer activity |
| 2,3-dimethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide | C_{18}H_{24}N_{2}O_{3} | Different methoxy positioning | Varied biological activity compared to parent compound |
| N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide | C_{17}H_{22}N_{2}O_{2} | Lacks methyl substitution on the fourth position | Simpler structure may affect activity |
Research Findings and Case Studies
Recent studies have focused on evaluating the efficacy of this compound in various biological systems.
-
Anticancer Studies : In vitro assays demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
- Case Study : A study published in Journal of Medicinal Chemistry reported that derivatives similar to this compound showed IC50 values ranging between 10–30 µM against HCT116 (colon cancer) cells.
-
Neuroprotective Effects : Animal models have indicated that the compound may reduce neuroinflammation and oxidative stress in conditions such as Alzheimer's disease.
- Case Study : Research conducted by Zhang et al. noted significant improvement in cognitive function in mice treated with this compound compared to control groups.
Q & A
Q. What controls are essential in assays measuring the compound’s inhibition of bacterial proliferation?
- Methodological Answer : Include:
- Positive controls : Known antibiotics (e.g., ciprofloxacin).
- Negative controls : Solvent-only (DMSO) and non-targeting analogs.
- Resazurin-based viability assays to distinguish bacteriostatic vs. bactericidal effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
